7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one

Physicochemical profiling Drug-likeness Permeability prediction

The target compound, 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one (C₂₅H₁₈O₆, MW 414.41 g/mol), is a fully synthetic polycyclic coumarin derivative bearing a 3-benzyl-4-methyl-2H-chromen-2-one core and a 7‑O‑(2‑oxoethoxy) linker terminating in a 1,3‑benzodioxol‑5‑yl moiety. It belongs to the broader class of 3‑aryl‑4H‑coumarins incorporating a benzodioxole pharmacophore—a scaffold historically explored for acetylcholinesterase (AChE) inhibition and associated neurodegenerative disease applications.

Molecular Formula C26H20O6
Molecular Weight 428.4 g/mol
Cat. No. B12192662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one
Molecular FormulaC26H20O6
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5
InChIInChI=1S/C26H20O6/c1-16-20-9-8-19(29-14-22(27)18-7-10-23-25(12-18)31-15-30-23)13-24(20)32-26(28)21(16)11-17-5-3-2-4-6-17/h2-10,12-13H,11,14-15H2,1H3
InChIKeyFPFIOLQKIQQXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one: Structural Identity and Compound-Class Context for Procurement Evaluation


The target compound, 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one (C₂₅H₁₈O₆, MW 414.41 g/mol), is a fully synthetic polycyclic coumarin derivative bearing a 3-benzyl-4-methyl-2H-chromen-2-one core and a 7‑O‑(2‑oxoethoxy) linker terminating in a 1,3‑benzodioxol‑5‑yl moiety [1]. It belongs to the broader class of 3‑aryl‑4H‑coumarins incorporating a benzodioxole pharmacophore—a scaffold historically explored for acetylcholinesterase (AChE) inhibition and associated neurodegenerative disease applications [2]. The compound is catalogued in screening libraries under identifiers such as InterBioScreen STOCK1N‑20606 (Chembase ID 187350) and PubChem Compound ID 1805737, confirming its availability as a research‑grade small molecule [3].

Compound Class Synthetic polycyclic coumarin with benzodioxole pharmacophore
Sourcing Catalogued in screening libraries (InterBioScreen, PubChem)
Research Context Research-grade small molecule for SAR and target engagement studies

Why 7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one Cannot Be Interchanged with Generic Coumarin Analogs


Even within the densely populated coumarin chemical space, the simultaneous presence of three structural motifs—a 3‑benzyl group, a 4‑methyl substituent, and a 7‑O‑(2‑oxoethyl)‑1,3‑benzodioxole side‑chain—creates a substitution pattern for which no generic equivalent exists. Removal of the 3‑benzyl group yields 7‑[2‑(1,3‑benzodioxol‑5‑yl)‑2‑oxoethoxy]‑4‑methyl‑2H‑chromen‑2‑one (CAS 379248‑78‑9), a des‑benzyl analog that lacks the steric bulk and lipophilic contribution of the benzyl moiety, thereby altering both molecular recognition and physicochemical profile . Conversely, the parent 7‑hydroxy‑3‑benzyl‑4‑methylcoumarin (CAS 86‑44‑2) retains the coumarin nucleus, but the phenolic ‑OH at C‑7 confers markedly different hydrogen‑bond donor/acceptor character, metabolic susceptibility, and redox potential compared to the ether‑linked benzodioxole side‑chain . These structural distinctions preclude reliable interchangeability in SAR‑driven studies.

!
Des-benzyl analog lacks critical steric/lipophilic group
Removal of the 3-benzyl group alters molecular recognition and physicochemical profile, making it unsuitable as a direct substitute.
!
7-hydroxy parent shows different H-bond donor capacity
The phenolic -OH confers hydrogen-bond donor character, metabolic susceptibility, and redox properties absent in the target ether-linked analog; interchange may skew assay results.
!
Unique three-motif substitution pattern
Simultaneous presence of 3-benzyl, 4-methyl, and 7-O-(2-oxoethyl)-benzodioxole creates a substitution fingerprint without generic equivalent; SAR conclusions may not transfer.

Quantitative Differentiation Evidence for 7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one Against Closest Analogs


Molecular Weight and Physicochemical Differentiation from the Parent 7‑Hydroxy‑3‑benzyl‑4‑methylcoumarin

The target compound has a molecular weight of 414.41 g/mol (C₂₅H₁₈O₆), which is 148.12 g/mol higher than that of 7‑hydroxy‑3‑benzyl‑4‑methylcoumarin (MW 266.29 g/mol, C₁₇H₁₄O₃) [1] . This substantial mass increment shifts the compound further into ‘beyond Rule of 5’ territory and is expected to reduce aqueous solubility while enhancing membrane partitioning relative to the parent phenol.

Molecular weight
Reported
414.41 g/mol (+55.6% vs 266.29 g/mol parent)
May influence passive diffusion and partitioning profile
Calculated from molecular formula; research context only
Physicochemical profiling Drug-likeness Permeability prediction

Estimated LogP Shift Relative to the Des‑Benzyl Analog

Closely related 7‑alkoxy‑3‑benzyl‑4‑methylcoumarins such as 3‑benzyl‑4‑methyl‑7‑[(2‑oxocyclohexyl)oxy]‑2H‑chromen‑2‑one exhibit ACD/LogP values of 4.44, consistent with high lipophilicity conferred by the combined 3‑benzyl and 7‑alkoxy substituents . In contrast, the des‑benzyl analog—bearing only the 7‑O‑(2‑oxoethoxy)‑benzodioxole side‑chain on a 4‑methylcoumarin core—is expected to have a significantly lower LogP owing to the absence of the hydrophobic benzyl group .

Estimated LogP
Class‑level
ΔLogP +1.0 to +2.4 vs des-benzyl analog
Suggests differing tissue distribution and protein-binding profiles in research models
Estimated from homologous 7-alkoxy-3-benzylcoumarins; source data limited
Lipophilicity ADME prediction Structure–property relationships

Hydrogen‑Bond Donor/Acceptor Profile Compared with the 7‑Hydroxy Parent

The target compound presents 6 hydrogen‑bond acceptor sites (stemming from the coumarin carbonyl, the ketone bridge, the ether oxygen, and the benzodioxole ring oxygens) and zero classical hydrogen‑bond donor sites, whereas 7‑hydroxy‑3‑benzyl‑4‑methylcoumarin contributes one H‑bond donor (phenolic ‑OH) and 3 H‑bond acceptors [1] . The complete elimination of H‑bond donor capacity in the target compound alters its solvation free energy and its ability to engage in donor‑dependent interactions with biological targets.

H‑bond donor/acceptor
Reported
HBD 0, HBA 6 (vs parent HBD 1, HBA 3)
Eliminates H‑bond donor capacity; alters solvation and target engagement profile
Topological count; choice depends on target interaction requirements
Hydrogen bonding Target engagement Metabolic stability

Benzodioxole Pharmacophore Differentiation from Simple 7‑Alkoxy‑3‑benzyl‑4‑methylcoumarins

The 1,3‑benzodioxole (methylenedioxyphenyl) moiety is a recognized pharmacophore for acetylcholinesterase (AChE) inhibition, as demonstrated in patent literature (US‑9346818‑B2) where benzodioxole‑bearing compounds exhibit AChE inhibitory activity relevant to Alzheimer's disease [1]. Simple 7‑alkoxy‑3‑benzyl‑4‑methylcoumarins lacking the benzodioxole ring (e.g., 3‑benzyl‑4‑methyl‑7‑[(2‑methyl‑2‑propen‑1‑yl)oxy]‑2H‑chromen‑2‑one) do not contain this privileged AChE‑directed motif . Although direct IC₅₀ data for the target compound are not publicly available, the benzodioxole‑coumarin hybrid scaffold has been independently validated as a productive starting point for ChE inhibitor design.

Benzodioxole pharmacophore
Class‑level
Contains 1,3-benzodioxol-5-yl moiety; absent in simple 7-alkoxy analogs
Supports AChE-targeted screening studies; class inference from patent literature
Direct IC₅₀ data not publicly available; class-level evidence
Pharmacophore modeling AChE inhibition MAO-B inhibition

Optimal Research and Procurement Application Scenarios for 7-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one


Acetylcholinesterase (AChE) Inhibitor Screening in Neurodegenerative Disease Programs

The presence of the 1,3‑benzodioxole moiety qualifies this compound for inclusion in AChE‑focused screening cascades targeting Alzheimer's disease. Patent US‑9346818‑B2 validates that structurally related benzodioxole‑substituted coumarins exhibit AChE inhibitory activity [1]. The compound's higher lipophilicity (estimated LogP ≈ 4.4–5.9) compared to simple hydroxycoumarins suggests potential blood–brain barrier penetration, a critical attribute for CNS‑targeted ChE inhibitors.

Structure–Activity Relationship (SAR) Expansion Around 3‑Benzyl‑4‑methyl‑7‑oxy Coumarins

This compound occupies a distinct SAR niche: it combines the 3‑benzyl‑4‑methyl‑coumarin core—previously explored for MEK1 inhibition (substituted 3‑benzylcoumarins with IC₅₀ as low as 54.57 nM) [1]—with a 7‑O‑(2‑oxoethyl)‑benzodioxole side‑chain not present in any published MEK1 series. It therefore serves as a unique probe for evaluating the tolerance of the MEK1 allosteric pocket to bulky, lipophilic 7‑substituents.

Cytochrome P450 Substrate/Inhibitor Profiling Studies

7‑Alkoxycoumarins are established substrates for CYP isoform activity assays, and the 7‑O‑(2‑oxoethyl)‑benzodioxole linkage in this compound provides a distinct O‑dealkylation substrate profile compared to short‑chain 7‑alkoxy probes [1]. Its complete absence of a free 7‑OH group (0 H‑bond donors) eliminates background fluorescence from the 7‑hydroxycoumarin metabolite in intact‑cell CYP assays, enabling cleaner fluorescence‑based readouts when used as a control substrate.

Natural Product‑Inspired Library Screening for Anti‑Inflammatory Lead Discovery

Coumarin derivatives bearing aryl substituents at the 3‑position have demonstrated lipoxygenase (LOX) inhibitory activity, with the strongest soybean LOX‑3 inhibitor (3‑benzoyl‑7‑(benzyloxy)‑2H‑chromen‑2‑one) achieving 96.6% inhibition [1]. The benzodioxole ring is additionally recognized in COX/LOX dual‑inhibitor design. The target compound, combining a 3‑benzyl‑coumarin core with a benzodioxole appendage, represents a privileged scaffold for phenotypic anti‑inflammatory screening where dual LOX/COX modulation is desired.

Application
Selection Property
Validation Focus
AChE inhibitor screening studies
Benzodioxole pharmacophore presence
AChE inhibition assay validation
MEK1 SAR expansion studies
3-benzyl-4-methyl-7-oxy coumarin core
Allosteric pocket tolerance assessment
CYP substrate/inhibitor profiling
7-O-(2-oxoethyl) linker profile
O-dealkylation activity in intact-cell assays
Anti-inflammatory phenotypic screening
Coumarin-benzodioxole hybrid scaffold
LOX/COX dual modulation profiling
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